molecular formula C20H17NO5 B11279410 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11279410
M. Wt: 351.4 g/mol
InChI Key: VPYNGHOUDYJFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazin family, characterized by a fused bicyclic system combining a chromene (benzopyran) and oxazine moiety. The methyl group at position 4 and the benzodioxolylmethyl side chain influence its electronic and steric properties, impacting solubility, tautomerization, and intermolecular interactions.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H17NO5/c1-12-6-19(22)26-20-14(12)3-5-16-15(20)9-21(10-23-16)8-13-2-4-17-18(7-13)25-11-24-17/h2-7H,8-11H2,1H3

InChI Key

VPYNGHOUDYJFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Chromeno-Oxazinone Framework Construction: This involves the condensation of a suitable chromene derivative with an amine, followed by cyclization to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazinone ring, potentially opening it to form amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxole and chromeno-oxazinone systems.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
9-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Me, 9-(1,3-benzodioxol-5-ylmethyl) 353.34* N/A Benzodioxole group enhances lipophilicity; methyl stabilizes oxazinone ring
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-2-methyl-chromeno-oxazin-4-one (4e, n=3) 3-(4-MeOPh), 9-(4-OH-butyl), 2-Me 396.4 78–79 Hydroxybutyl chain improves solubility; methoxy aryl enhances π-stacking
9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl)-2-CF₃-chromeno-oxazin-4-one (4h, n=4) 3-(3,4-diMeOPh), 9-(4-OH-pentyl), 2-CF₃ 499.5 164–166 Trifluoromethyl group increases electronegativity; dimethoxy aryl aids crystallinity
9-(4-Bromo-3-methylphenyl)-4-methyl-chromeno-oxazin-2-one (STL516974) 9-(4-Br-3-MePh), 4-Me 386.24 N/A Bromine substituent enables halogen bonding; methylphenyl enhances rigidity
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one 4-(4-MeOPh), 9-(4-F-benzyl) 417.4 N/A Fluorobenzyl group balances lipophilicity and polarity; methoxyphenyl aids binding

*Calculated based on molecular formula.

Biological Activity

The compound 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic derivative belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound has garnered attention due to its potential biological activities, including antidiabetic and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula: C20H17NO5
  • Molecular Weight: 351.35 g/mol
  • CAS Number: 859137-91-0

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antidiabetic Activity

Research indicates that derivatives of benzodioxol, including the target compound, exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance:

  • IC50 Values: The compound demonstrated an IC50 value of approximately 0.85 µM against α-amylase, indicating potent inhibitory activity while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested: The compound was evaluated against prostate (PC-3), breast (MCF7), and lung (A549) cancer cell lines.
  • Results: It exhibited significant activity with IC50 values ranging from 26 µM to 65 µM across different cancer types .

In Vitro Studies

A comprehensive study utilized MTS assays to evaluate the cytotoxic effects of the compound on cancerous versus normal cells. The findings suggested that while the compound effectively inhibited cancer cell proliferation, it maintained a favorable safety profile for normal cells.

Molecular Docking Studies

To understand the interaction mechanisms at the molecular level, docking studies were performed:

  • Target Proteins: The binding affinity of the compound was analyzed against key targets involved in cancer progression and diabetes.
  • Findings: The results indicated strong binding interactions with active sites of target proteins, suggesting a mechanism for its biological activities .

Comparative Analysis Table

Activity IC50 Value Cell Line/Target Notes
α-Amylase Inhibition0.85 µMEnzymeHigh potency with low cytotoxicity
Cancer Cell Proliferation Inhibition26 - 65 µMPC-3, MCF7, A549Significant anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.